molecular formula C25H24O4 B11166140 8-methoxy-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

8-methoxy-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11166140
M. Wt: 388.5 g/mol
InChI Key: ZJUIMNCAJLLEMK-UHFFFAOYSA-N
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Description

8-METHOXY-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE: is a complex organic compound with the molecular formula C25H24O4 and a molecular weight of 388.46 g/mol . This compound is known for its unique chemical structure, which includes a benzo[c]chromen-6-one core substituted with methoxy and tetramethylphenyl groups. It has a predicted boiling point of 583.4°C and a density of 1.186 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.

    Attachment of the tetramethylphenyl group: This can be done through etherification reactions, where the phenol group of the benzo[c]chromen-6-one core reacts with a tetramethylphenyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzo[c]chromen-6-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy and tetramethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzo[c]chromen-6-one core can produce dihydro derivatives.

Scientific Research Applications

8-METHOXY-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 8-METHOXY-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

8-METHOXY-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE: can be compared with other similar compounds, such as:

These compounds share a similar benzo[c]chromen-6-one core but differ in the substituents attached to the core structure. The unique combination of methoxy and tetramethylphenyl groups in 8-METHOXY-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C25H24O4

Molecular Weight

388.5 g/mol

IUPAC Name

8-methoxy-3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C25H24O4/c1-14-10-15(2)17(4)23(16(14)3)13-28-19-7-9-21-20-8-6-18(27-5)11-22(20)25(26)29-24(21)12-19/h6-12H,13H2,1-5H3

InChI Key

ZJUIMNCAJLLEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C)C

Origin of Product

United States

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